molecular formula C15H12F3N3 B4369757 4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4369757
M. Wt: 291.27 g/mol
InChI Key: ASJMSZQCTVEDTC-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a fluorophenyl group attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in drug discovery and development .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrazolo[3,4-b]pyridines and difluoromethylated heterocycles, such as:

Uniqueness

The uniqueness of 4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This combination can result in unique biological activities and physicochemical properties that are not observed in other similar compounds .

Properties

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-2-21-15-12(8-19-21)11(14(17)18)7-13(20-15)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJMSZQCTVEDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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